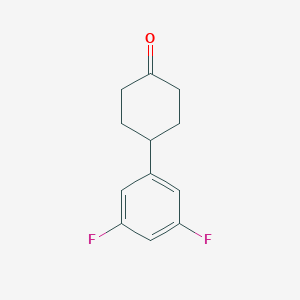

4-(3,5-Difluorophenyl)cyclohexanone

Overview

Description

4-(3,5-Difluorophenyl)cyclohexanone is a chemical compound with the molecular formula C12H12F2O. It is characterized by the presence of a cyclohexanone ring substituted with a 3,5-difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)cyclohexanone typically involves the reaction of 3,5-difluorobenzene with cyclohexanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of cyclohexanone reacts with 3,5-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Therapeutic Agents

Research indicates that derivatives of cyclohexanones, including 4-(3,5-difluorophenyl)cyclohexanone, have potential as therapeutic agents. Specifically, they are being investigated for their role in modulating the processing of amyloid precursor protein (APP), which is crucial in the context of Alzheimer's disease. Compounds that inhibit γ-secretase activity can potentially reduce the production of amyloid-beta peptides, thus providing a strategy for Alzheimer's treatment .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. For instance, it can be transformed into more complex structures that exhibit anti-inflammatory and analgesic properties. Its unique fluorinated structure enhances lipophilicity and biological activity, making it suitable for drug design .

Intermediate in Organic Reactions

This compound is utilized as an intermediate in organic synthesis. It can undergo various reactions such as:

- Reduction : To form alcohols or amines.

- Alkylation : Involving nucleophilic substitution reactions to introduce additional functional groups.

- Cyclization : Leading to the formation of cyclic compounds with potential pharmacological properties .

Synthesis of Complex Molecules

The compound's ability to participate in diverse chemical reactions makes it an essential precursor for synthesizing complex organic molecules. For example, it can be employed in the synthesis of heterocycles and other aromatic compounds that are valuable in pharmaceutical applications .

Case Study 1: Alzheimer's Disease Research

A notable study focused on synthesizing derivatives of cyclohexanones aimed at inhibiting γ-secretase activity. The research demonstrated that specific modifications to the difluorophenyl substituent could enhance inhibitory potency against APP processing, suggesting a promising direction for developing new Alzheimer's therapeutics .

Case Study 2: Anti-inflammatory Agents

Another research effort explored the synthesis of anti-inflammatory agents using this compound as a starting material. The derivatives exhibited significant activity in preclinical models, indicating potential for further development into clinically effective medications .

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes involved in metabolic pathways, thereby modulating biological processes. Additionally, it can bind to receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(3,4-Difluorophenyl)cyclohexan-1-one

- 4-(3,5-Difluorophenyl)-4-(dimethylamino)cyclohexan-1-one

- 3,5-Difluoroacetophenone

Comparison

Compared to similar compounds, 4-(3,5-Difluorophenyl)cyclohexanone is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of two fluorine atoms at the 3 and 5 positions enhances its stability and lipophilicity, making it a valuable compound for medicinal chemistry applications .

Biological Activity

4-(3,5-Difluorophenyl)cyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a 3,5-difluorophenyl group. Its molecular formula is CHFO, and it has a molecular weight of approximately 222.23 g/mol. The unique structural features of this compound, particularly the presence of fluorine atoms, significantly influence its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Reactions involving cyclohexanone derivatives : These methods often utilize electrophilic aromatic substitution to introduce the difluorophenyl group.

- Curtius rearrangement : This method involves converting carboxylic acids to isocyanates and subsequently to amines or other derivatives that can lead to the formation of the desired compound.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as a pharmacological agent. Key findings include:

- Protein Binding and Interaction : Studies indicate that this compound exhibits significant binding affinity for various biological macromolecules, suggesting potential roles in drug design and development.

- Antitumor Activity : Preliminary research suggests that this compound may possess antitumor properties, although detailed mechanisms remain to be fully elucidated.

- Lipophilicity : The specific arrangement of fluorine atoms enhances the lipophilicity of the compound, which may facilitate its interaction with biological membranes and increase its efficacy as a therapeutic agent.

Case Studies

- Anticancer Properties : A study investigating the effects of various cyclohexanone derivatives found that compounds similar to this compound exhibited cytotoxic effects against cancer cell lines. The IC values indicated promising activity against specific tumor types.

- Neuropharmacological Effects : Research into related compounds has shown that modifications in the cyclohexanone structure can lead to enhanced activity against neurodegenerative diseases by modulating neurotransmitter systems .

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table highlighting key features and activities:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 4-(3-Fluorophenyl)cyclohexanone | 40503-87-5 | Contains a single fluorine atom | Moderate anticancer activity |

| 3-(4-Fluorophenyl)cyclohexanone | 78494-26-5 | Different substitution pattern | Limited bioactivity |

| 4-(2,4-Difluorophenyl)cyclohexanone | 156265-95-1 | Difluoro substitutions | Antitumor activity noted |

This comparative analysis illustrates how the specific arrangement of fluorine atoms in this compound may enhance its biological activity relative to other similar compounds.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(3,5-difluorophenyl)cyclohexanone, and how do reaction parameters affect yield and stereochemical outcomes?

- Answer : A prevalent approach involves multicomponent reactions using 3,5-difluorophenyl aldehydes and cyclohexanone derivatives. For example, a refluxed reaction with ethyl 2-cyanoacetate, 3,5-difluorobenzaldehyde, and dimethylcyclohexanedione in ethanol, catalyzed by DMAP, yields structurally related chromene derivatives . Key parameters include:

- Catalyst selection : DMAP enhances reaction efficiency by stabilizing intermediates.

- Temperature control : Reflux conditions (~78°C for ethanol) ensure sufficient energy for cyclization.

- Purification : Recrystallization from ethanol or chloroform/petroleum ether mixtures improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how do they address structural ambiguities?

- Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns (e.g., para vs. meta), while ¹H NMR resolves cyclohexanone ring conformation (chair vs. boat).

- X-ray crystallography : Provides definitive proof of stereochemistry and bond angles, as demonstrated in related difluorophenyl-containing chromene structures .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., exact mass for C₁₂H₁₁F₂O: 218.08 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the electronic effects of fluorine substituents on the reactivity of this compound in nucleophilic additions?

- Answer : Density Functional Theory (DFT) calculations analyze electron-withdrawing effects of fluorine atoms, which polarize the cyclohexanone carbonyl group, enhancing electrophilicity. Key steps include:

- Electrostatic potential mapping : Visualizes electron-deficient regions at the carbonyl carbon.

- Transition-state modeling : Predicts steric and electronic barriers for nucleophilic attack (e.g., Grignard or hydride additions).

- Comparative studies with non-fluorinated analogs (e.g., 4-phenylcyclohexanone) quantify fluorine’s impact .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Answer : Contradictions often arise from impurities, isomerism, or assay variability. Mitigation approaches include:

- Isomer separation : Use chiral HPLC or fractional crystallization to isolate cis/trans isomers, as seen in cyclohexanone derivatives .

- Standardized bioassays : Reproduce enzyme inhibition or cytotoxicity tests under controlled conditions (e.g., pH 7.4 buffer, 37°C).

- Purity validation : LC-MS or elemental analysis ensures >95% purity before biological testing .

Q. In multi-step syntheses, how are side reactions (e.g., keto-enol tautomerism or oxidation) controlled during functionalization of this compound?

- Answer :

- Keto-enol suppression : Use aprotic solvents (e.g., DMF) and low temperatures to minimize tautomerization.

- Oxidation prevention : Conduct reactions under inert atmospheres (N₂/Ar) and add radical inhibitors (e.g., BHT).

- Selective protection : Temporarily protect the ketone with ethylene glycol to form a ketal during halogenation or alkylation steps .

Q. How does the 3,5-difluorophenyl group influence the solid-state packing and solubility of this compound compared to non-fluorinated analogs?

- Answer :

- Crystal packing : Fluorine’s electronegativity enhances dipole-dipole interactions, leading to tighter packing (higher melting points). X-ray data for similar compounds show F···H-C contacts of ~2.8 Å .

- Solubility : The difluorophenyl group reduces polarity, decreasing water solubility but enhancing organic solvent compatibility (e.g., logP increases by ~1.5 vs. phenyl analogs) .

Q. Methodological Notes

Properties

IUPAC Name |

4-(3,5-difluorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHELOYUWBUCWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591002 | |

| Record name | 4-(3,5-Difluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156265-95-1 | |

| Record name | 4-(3,5-Difluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.